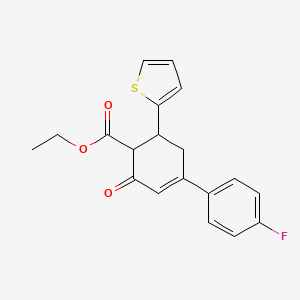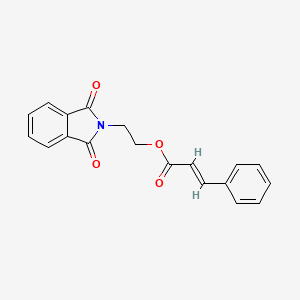
2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is an organic compound characterized by a complex structure that includes an isoindoline-1,3-dione moiety and a phenylprop-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : One common method to synthesize 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate involves the condensation of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with ethyl (E)-3-phenylprop-2-enoate under basic conditions to yield the final product .
-
Catalytic Methods: : Another approach involves using catalysts such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water. This method can achieve moderate to excellent yields (41-93%) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using phthalic anhydride and amines, followed by esterification. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoate moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially yielding alcohol derivatives.
Substitution: The aromatic ring in the phenylprop-2-enoate part of the molecule can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Its unique structure allows it to interact with biological targets, potentially leading to the development of novel therapeutic agents for treating diseases such as cancer and inflammation .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of high-performance materials.
Mécanisme D'action
The mechanism by which 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity. The phenylprop-2-enoate ester can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in reactivity and applications.
Phenylprop-2-enoate esters: Compounds with similar ester functionalities but different aromatic or aliphatic groups.
Uniqueness
2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is unique due to the combination of the isoindoline-1,3-dione and phenylprop-2-enoate moieties. This dual functionality provides a versatile platform for chemical modifications and applications in diverse fields.
Propriétés
Formule moléculaire |
C19H15NO4 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c21-17(11-10-14-6-2-1-3-7-14)24-13-12-20-18(22)15-8-4-5-9-16(15)19(20)23/h1-11H,12-13H2/b11-10+ |
Clé InChI |
XEDBYYXKMTYTDP-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Solubilité |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



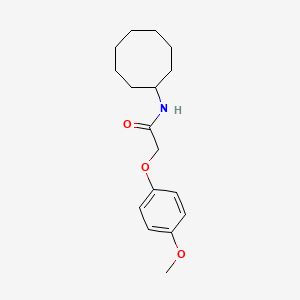
![4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B10808326.png)
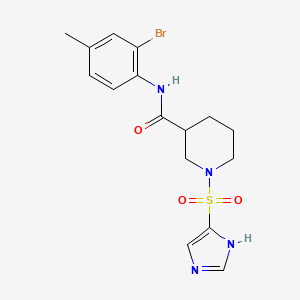
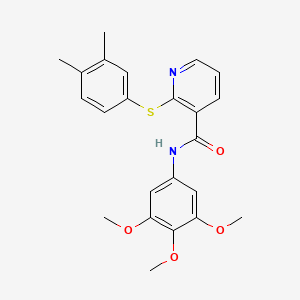

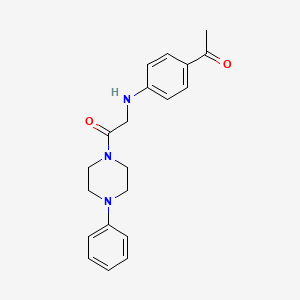
![1-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10808343.png)
![1-(1H-imidazol-5-ylsulfonyl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B10808350.png)
![N-[4-[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide](/img/structure/B10808354.png)
![N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10808362.png)
![2-[(2-Prop-2-enylsulfanylbenzimidazol-1-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B10808363.png)
![ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10808369.png)
